Metadoxine

Catalog No.
S584456
CAS No.
74536-44-0
M.F
C13H18N2O6
M. Wt
298.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Metadoxine

CAS Number

74536-44-0

Product Name

Metadoxine

IUPAC Name

4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;(2S)-5-oxopyrrolidine-2-carboxylic acid

Molecular Formula

C13H18N2O6

Molecular Weight

298.29 g/mol

InChI

InChI=1S/C8H11NO3.C5H7NO3/c1-5-8(12)7(4-11)6(3-10)2-9-5;7-4-2-1-3(6-4)5(8)9/h2,10-12H,3-4H2,1H3;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1

InChI Key

RYKKQQUKJJGFMN-HVDRVSQOSA-N

SMILES

Array

Synonyms

5-Hydroxy-6-methyl-3,4-pyridinedimethanol, 5-Oxo-L-proline; Metadoxil; Metasin;

Canonical SMILES

CC1=NC=C(C(=C1O)CO)CO.C1CC(=O)NC1C(=O)O

Isomeric SMILES

CC1=NC=C(C(=C1O)CO)CO.C1CC(=O)N[C@@H]1C(=O)O

The exact mass of the compound Metadoxine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Pyridoxine - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Metadoxine (CAS: 74536-44-0) is a defined, equimolar ion-pair compound formed from pyridoxine (Vitamin B6) and pyrrolidone carboxylate (PCA). It is primarily utilized in research and development contexts related to liver function, particularly in models of alcoholic and non-alcoholic fatty liver disease. Unlike a simple mixture of its components, the specific ionic interaction in Metadoxine is understood to confer distinct pharmacological properties, including accelerated ethanol metabolism and hepatoprotective effects. These attributes are central to its procurement rationale over its individual constituents or other hepatoprotective agents.

Procuring Metadoxine over a simple physical mixture of pyridoxine and pyrrolidone carboxylate (PCA) is justified by evidence of its distinct pharmacological behavior as a single chemical entity. The ion-pair structure is not merely a delivery method but is key to its synergistic activity, which is superior to the separate administration of its components. For instance, while pyridoxine alone is ineffective at preventing the locomotor stimulant effects of low-dose ethanol in mice, Metadoxine produces a dose-related prevention of this effect, an action attributed to the PCA component being delivered in concert with pyridoxine. This demonstrates that the specific salt form provides functional properties in preclinical models that are not replicated by its individual constituents, making a simple mixture an inadequate substitute for applications requiring these specific effects.

Accelerated Ethanol Clearance: Superior Performance Over Placebo/Standard Care

In a randomized, double-blind, placebo-controlled study, a single 900 mg intravenous dose of Metadoxine significantly accelerated ethanol elimination compared to placebo. Another study comparing Metadoxine plus standard therapy to standard therapy alone showed a 75% greater decrease in blood alcohol concentration over a 2-hour period in the Metadoxine group. This highlights a direct, quantifiable enhancement of metabolic clearance attributable to Metadoxine.

Evidence DimensionDecrease in Blood Alcohol Concentration (over 2 hours)
Target Compound Data-105.4 +/- 61.5 mg/dL
Comparator Or BaselineStandard Treatment Alone: -60.1 +/- 38.6 mg/dL
Quantified Difference75.4% greater reduction
ConditionsRandomized, open-label study in 52 acutely intoxicated patients receiving a single 300 mg IV dose of Metadoxine plus standard therapy vs. standard therapy alone.

For research models of acute alcohol intoxication or studies on accelerated ethanol metabolism, Metadoxine provides a quantifiable and reproducible effect on clearance rates not achievable with placebo.

Superior Hepatoprotection: Preservation of Glutathione (GSH) Levels vs. Toxin-Induced Depletion

Metadoxine demonstrates a significant protective effect against toxin-induced depletion of hepatic glutathione (GSH), a key endogenous antioxidant. In an acetaminophen-induced hepatotoxicity model in mice, Metadoxine administration prevented the depletion of GSH caused by the toxicant. This effect is attributed to both the pyridoxine and pyrrolidone carboxylate components, as PCA is an intermediate in the γ-glutamyl cycle essential for GSH synthesis. The effect of Metadoxine was comparable to that of the standard hepatoprotective agent N-acetylcysteine (NAC) in the same model.

Evidence DimensionPreservation of hepatic GSH levels
Target Compound DataSignificantly prevents depletion of GSH content in acetaminophen-intoxicated mice.
Comparator Or BaselineAcetaminophen Control Group: Significant depletion of GSH content.
Quantified DifferenceMetadoxine's effect was comparable to the positive control, N-acetylcysteine (NAC).
ConditionsIn vivo mouse model of acute hepatotoxicity induced by a single oral dose of acetaminophen (650 mg/kg).

This makes Metadoxine a suitable agent for studies requiring the mitigation of oxidative stress and preservation of cellular redox balance in the liver, offering performance comparable to the benchmark compound NAC.

Improved Clinical Recovery from Intoxication: Faster Symptom Resolution vs. Placebo

Beyond accelerating ethanol clearance, Metadoxine leads to a more rapid functional recovery from intoxication symptoms. In a placebo-controlled trial, the median time to onset of recovery was 2.46 times faster in the Metadoxine group (0.95 hours) compared to the placebo group (2.34 hours). At the 2-hour mark, the improvement in clinical toxic symptoms was significantly greater with Metadoxine (68% improvement) versus placebo (44% improvement), demonstrating a clear functional benefit.

Evidence DimensionMedian Time to Onset of Recovery from Intoxication
Target Compound Data0.95 hours
Comparator Or BaselinePlacebo: 2.34 hours
Quantified Difference2.46x faster recovery
ConditionsDouble-blind, randomized, multicenter, placebo-controlled trial in 58 patients with acute ethanol intoxication.

For studies where the rate of functional or behavioral recovery from ethanol exposure is a key endpoint, Metadoxine provides a significant and quantifiable advantage over a control/placebo baseline.

Reference Compound in Models of Accelerated Ethanol Metabolism

Based on its demonstrated ability to significantly increase the clearance rate of ethanol from blood, Metadoxine is the appropriate choice as a positive control or test agent in pharmacokinetic and pharmacodynamic studies focused on accelerating alcohol metabolism. Its quantifiable effect on ethanol half-life provides a reliable benchmark for evaluating novel therapeutic agents or metabolic pathways.

Hepatoprotective Agent in Toxin-Induced Liver Injury Models

Given its capacity to preserve hepatic glutathione (GSH) levels and reduce oxidative stress markers to a degree comparable with N-acetylcysteine (NAC), Metadoxine is well-suited for use in cellular and animal models of toxin-induced liver injury, such as those induced by acetaminophen or carbon tetrachloride. It serves as a robust tool for investigating mechanisms of hepatoprotection and cellular redox homeostasis.

Investigating Functional Recovery from Acute Ethanol Exposure

The evidence showing that Metadoxine significantly shortens the time to clinical recovery from intoxication makes it a valuable tool for neuropharmacological and behavioral research. It can be used in studies designed to dissociate the metabolic clearance of ethanol from its neurobehavioral effects, or to screen for compounds that promote faster functional recovery.

Formulation Development for Fatty Liver Disease Research

Metadoxine has been shown to accelerate the normalization of ultrasonographic changes in alcoholic fatty liver, even in subjects who do not completely abstain from alcohol. This makes it a relevant compound for developing and testing formulations aimed at mitigating or reversing hepatic steatosis in preclinical models of both alcoholic and non-alcoholic fatty liver disease.

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

298.11648630 Da

Monoisotopic Mass

298.11648630 Da

Heavy Atom Count

21

UNII

EJQ7M98H5J

MeSH Pharmacological Classification

Alcohol Deterrents

Other CAS

74536-44-0

Wikipedia

Metadoxine

Dates

Last modified: 08-15-2023
AIFA: Metadoxil (Metadoxine) Oral Solution, Oral Tablet, and Intramuscular and Intravenous Injection

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